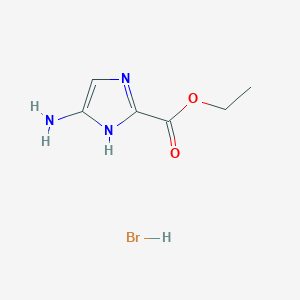

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide

Description

Properties

Molecular Formula |

C6H10BrN3O2 |

|---|---|

Molecular Weight |

236.07 g/mol |

IUPAC Name |

ethyl 5-amino-1H-imidazole-2-carboxylate;hydrobromide |

InChI |

InChI=1S/C6H9N3O2.BrH/c1-2-11-6(10)5-8-3-4(7)9-5;/h3H,2,7H2,1H3,(H,8,9);1H |

InChI Key |

YXUQCUQGAOIMGU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C(N1)N.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form the intermediate, which is then cyclized to produce the imidazole ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds .

Scientific Research Applications

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound differs from similar imidazole derivatives in substituent patterns, salt forms, and ring saturation. Key comparisons include:

Table 1: Comparative Analysis of Imidazole Derivatives

Key Differences and Implications

Substituent Effects: Amino vs. Hydrobromide Salt: Unlike neutral imidazole derivatives (e.g., compounds in ), the HBr salt increases water solubility, akin to Eletriptan HBr, a hydrobromide salt with demonstrated aqueous solubility .

Synthetic Accessibility :

- Ethyl carboxylate-substituted imidazoles (e.g., ) are synthesized via multicomponent reactions, while hydrobromide salts like the target compound may require post-synthetic acid treatment .

Biological Activity

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide is an imidazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activities, and relevant research findings, including case studies and data tables.

Synthesis of this compound

The synthesis of ethyl 4-amino-1H-imidazole-2-carboxylate typically involves the reaction of ethyl carbamate with various reagents to introduce the imidazole ring. Recent advancements in synthetic methodologies have improved yield and purity, making this compound more accessible for biological evaluation .

Antitumor Activity

This compound has shown promising antitumor activity in various studies. For instance, a study evaluated its effects on several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC-7901 (gastric cancer). The compound demonstrated significant antiproliferative effects with IC50 values indicating potent activity:

| Cell Line | IC50 (µM) | Comparison with Control |

|---|---|---|

| A549 | 6.60 | More potent than MTX |

| HeLa | 3.24 | Higher than 5-FU |

| SGC-7901 | 5.37 | Comparable to controls |

The selectivity index indicated that normal cells (L-02) showed a significantly higher tolerance compared to tumor cells, suggesting a favorable therapeutic window .

The mechanism by which ethyl 4-amino-1H-imidazole-2-carboxylate induces apoptosis in cancer cells involves modulation of apoptotic pathways. Specifically, it promotes the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift enhances mitochondrial dysfunction leading to cell death .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Study on HeLa Cells : Treatment with ethyl 4-amino-1H-imidazole-2-carboxylate resulted in a 68.2% apoptosis rate at a concentration of 3.24 µM, compared to a 39.6% rate induced by standard chemotherapy drug 5-FU .

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates and increased survival times compared to untreated controls, further supporting its potential as an effective anticancer agent .

Research Findings

Recent literature reviews have consolidated findings on imidazole derivatives, emphasizing their broad spectrum of biological activities beyond antitumor effects, including antimicrobial and anti-inflammatory properties .

Summary of Biological Activities

The following table summarizes the diverse biological activities attributed to this compound:

| Activity Type | Observed Effects |

|---|---|

| Antitumor | Induces apoptosis in cancer cells |

| Antimicrobial | Effective against various pathogens |

| Anti-inflammatory | Reduces inflammation markers |

Q & A

(Basic) What synthetic routes are commonly employed for Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide?

A multi-component tandem reaction is a widely used approach, involving hydrazine derivatives, aldehydes, and activated carbonyl compounds. Optimization of solvent systems (e.g., ethanol vs. water) and catalysts (e.g., Raney nickel to avoid dehalogenation side reactions) is critical for yield improvement. For example, replacing Pd/C with Raney nickel during hydrogenation prevents aryl dehalogenation, achieving >90% intermediate yield . Reaction temperature (45°C optimal) and base selection (NaOH over Na₂CO₃) further influence cyclization efficiency .

(Basic) Which spectroscopic techniques validate the structure of this compound?

1H/13C NMR, FTIR, and high-resolution mass spectrometry (HRMS) are essential. Key NMR signals include imidazole ring protons (δ 7.3–8.3 ppm) and ester carbonyl carbons (~165–170 ppm). FTIR confirms C=N stretches (1610–1620 cm⁻¹) and NH/amine vibrations (3080–3300 cm⁻¹). HRMS provides exact mass validation (e.g., molecular ion peaks with isotopic patterns matching Br presence) .

(Advanced) How can computational methods predict the compound’s electronic properties and reactivity?

Density-functional theory (DFT) calculations (e.g., B3LYP functional) model electron density, ionization potentials, and nucleophilic/electrophilic sites. Conceptual DFT parameters like Fukui functions identify reactive regions, while global hardness/softness indices predict interaction tendencies with biological targets . Software such as Gaussian or ORCA can optimize geometries using basis sets like 6-31G(d,p) for imidazole cores .

(Advanced) How to resolve contradictions in spectral data during characterization?

Cross-validate using complementary techniques:

- NMR vs. X-ray crystallography : Discrepancies in tautomeric forms (e.g., 1H vs. 3H-imidazole) require single-crystal diffraction (SHELX-refined structures) .

- MS vs. elemental analysis : Isotopic patterns (e.g., Br/Cs in HRMS) confirm purity, while CHNS analysis validates empirical formulas .

(Advanced) What strategies optimize reaction yields for imidazole derivatives?

- Catalyst screening : Raney nickel minimizes dehalogenation vs. Pd/C .

- Solvent polarity : Polar aprotic solvents (DMF) enhance cyclization, while ethanol balances cost and efficiency .

- Temperature gradients : Controlled heating (45–60°C) accelerates ring closure without byproduct formation .

(Advanced) How does the hydrobromide counterion affect physicochemical properties?

The HBr salt enhances water solubility via ionic interactions, critical for biological assays. Stability studies (TGA/DSC) show decomposition >200°C, while hygroscopicity requires anhydrous storage . Counterion choice (e.g., HBr vs. HCl) also impacts crystallization behavior and bioavailability .

(Advanced) How to design derivatives for structure-activity relationship (SAR) studies?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -Br, -CF₃) at C4/C5 to modulate electron density and binding affinity .

- Docking studies : AutoDock Vina or Schrödinger Suite evaluates interactions with targets (e.g., EGFR kinase domain), guiding rational design .

(Basic) What purification methods are effective for this compound?

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.

- Column chromatography : Silica gel (hexane/ethyl acetate gradient) resolves regioisomers .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) separate closely related derivatives .

(Advanced) How to assess biological activity against enzyme targets?

- In vitro assays : Measure IC₅₀ via fluorescence-based kinase inhibition (e.g., EGFR) .

- ADMET profiling : SwissADME predicts bioavailability; Ames test evaluates mutagenicity .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) identifies therapeutic windows .

(Advanced) What are best practices for handling and storage?

- Storage : Anhydrous conditions (desiccator, argon atmosphere) prevent hydrolysis of the ester group .

- Safety : Use nitrile gloves and fume hoods due to HBr’s irritant properties. Waste must be neutralized before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.